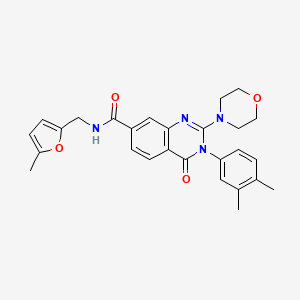![molecular formula C23H14N4O4 B3000485 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid CAS No. 850782-39-7](/img/structure/B3000485.png)
2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid, is a complex organic molecule that appears to incorporate a benzo[d][1,2,3]triazole moiety, a 1,4-dioxo-1,4-dihydronaphthalene unit, and an amino benzoic acid fragment. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple functional groups and aromatic systems.
Synthesis Analysis
The synthesis of related triazole-containing benzoic acids has been demonstrated through a selective and scalable process starting from 1-fluoro-2-nitrobenzene derivatives. The synthesis involves an initial N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a series of functional group transformations including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using various spectroscopic techniques. For instance, a structurally related compound, 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (ANQ), exhibits intra-molecular hydrogen bonding and shows unique emission properties upon UV and visible light excitation . The presence of the triazole ring, as seen in other compounds, can lead to the formation of supermolecular structures through intermolecular hydrogen bonding . These findings suggest that the compound of interest may also form specific molecular arrangements and exhibit unique photophysical properties.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related structures. Triazole rings are known to participate in coordination chemistry, as seen in the formation of a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid . Additionally, the presence of the 1,4-dioxo-1,4-dihydronaphthalene unit could imply reactivity similar to quinones, which are known to undergo redox reactions and form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related studies. For example, the dual fluorescence modes and emissions of ANQ are influenced by solvent, concentration, and pH, which could also be the case for the compound . The formation of self-assemblies and the calculated HOMO-LUMO gap for different tautomeric forms of ANQ suggest that the compound of interest may also exhibit a range of physical properties and stabilities depending on its environment . The reactivity of the triazole ring and the potential for hydrogen bonding interactions further imply that the compound could have interesting binding properties and form stable complexes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Evaluation
A study by Kumar et al. (2021) discussed the synthesis of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives through Michael addition and Suzuki coupling reactions. The synthesized compounds, particularly 3b, 3c, and 3d, exhibited significant cytotoxicity against HeLa cells and showed notable antioxidant activity, with compound 3d showing the highest inhibition in both DPPH and ABTS evaluations (Kumar et al., 2021).
Photophysical Properties
Singh and Baruah (2017) investigated the dual fluorescence emissions of 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, which vary depending on the solvent, pH, and excitation wavelength. The study highlighted the compound's potential in fluorescence-based applications due to its tunable emissions under different conditions (Singh & Baruah, 2017).
Structural Characterization and Biological Evaluation
Another study by Kumar et al. (2019) synthesized derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid and assessed their bioactivity through molecular docking, cytotoxicity against HeLa cells, and antioxidant activity. Compound 3d stood out for its high inhibition rates in DPPH and ABTS evaluations, along with better glide energy and E model scores in molecular docking with HDAC8 (Kumar et al., 2019).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter .
Mode of Action
The 1,2,3-triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme . This suggests that the compound might interact with its target through hydrogen bonding, potentially altering the function of the target enzyme.
Biochemical Pathways
Given the potential interaction with acetylcholinesterase , it could be inferred that the compound may influence cholinergic signaling pathways in the nervous system.
Pharmacokinetics
Computational studies have been conducted to predict the drug-likeness and pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .
Action Environment
The stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-13-7-1-2-8-14(13)22(29)20(27-18-12-6-5-11-17(18)25-26-27)19(21)24-16-10-4-3-9-15(16)23(30)31/h1-12,24H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKZKUKMTWSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

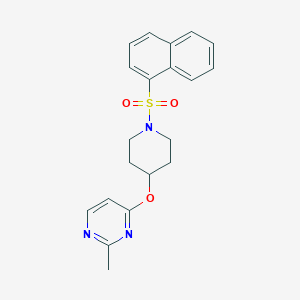
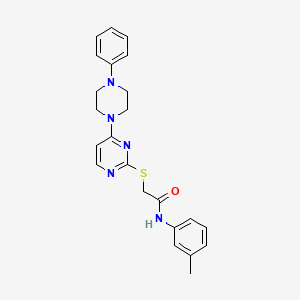
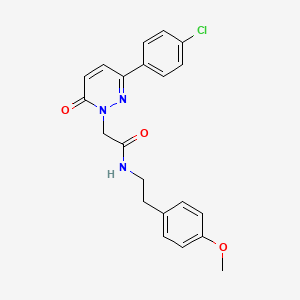
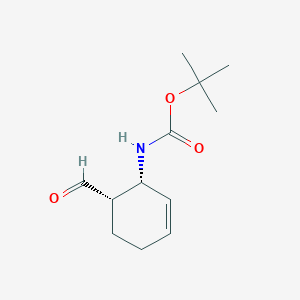

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

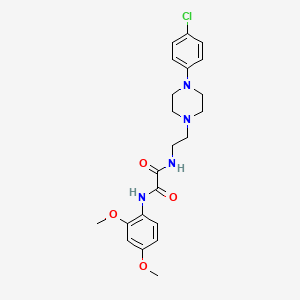
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
